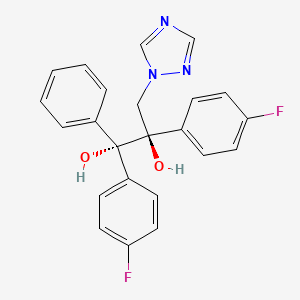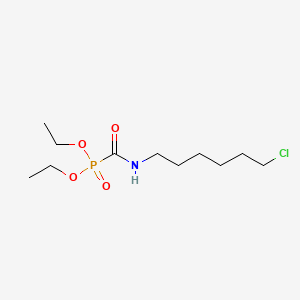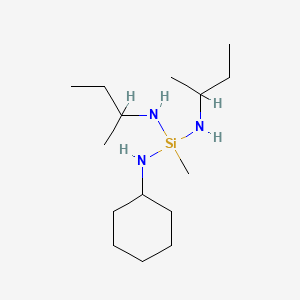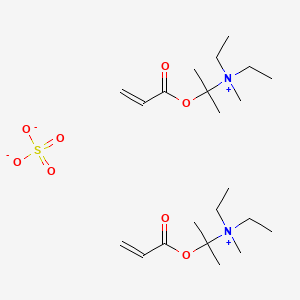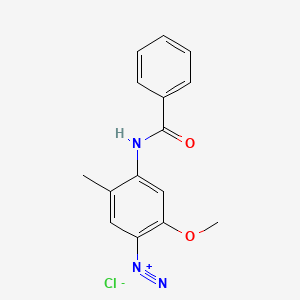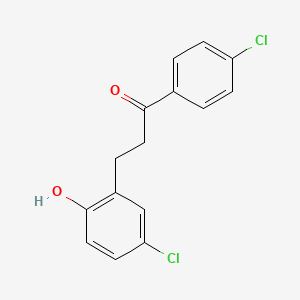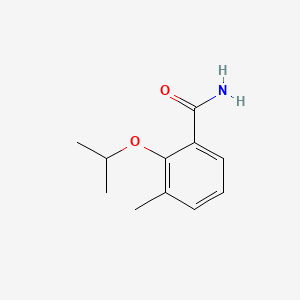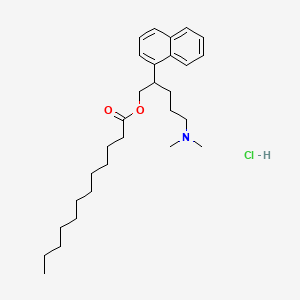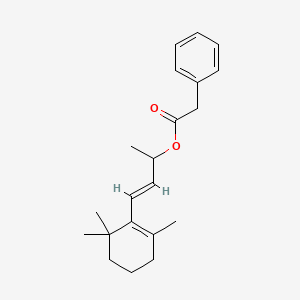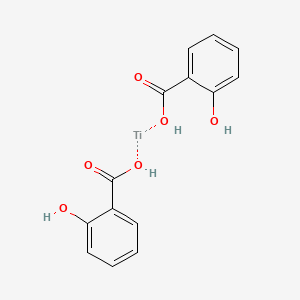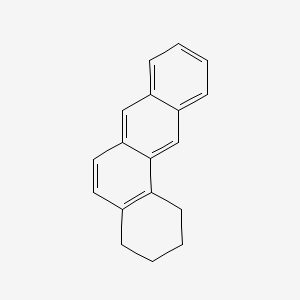
Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C15H21ClO3 It is a derivative of butyric acid and features a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)butyric acid with isobutanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenoxybutyrates depending on the nucleophile used.
Scientific Research Applications
Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
MCPA (4-chloro-2-methylphenoxyacetic acid): A widely used herbicide with similar structural features.
2,4-D (2,4-dichlorophenoxyacetic acid): Another herbicide with a phenoxyacetic acid structure.
Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid): A herbicide with a similar phenoxy group but different side chain.
Uniqueness
Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate is unique due to its specific ester structure, which can influence its reactivity and interaction with biological systems. Its isobutyl ester group provides distinct physicochemical properties compared to other similar compounds, potentially leading to different applications and effects.
Properties
CAS No. |
94160-36-8 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-methylpropyl 4-(4-chloro-2-methylphenoxy)butanoate |
InChI |
InChI=1S/C15H21ClO3/c1-11(2)10-19-15(17)5-4-8-18-14-7-6-13(16)9-12(14)3/h6-7,9,11H,4-5,8,10H2,1-3H3 |
InChI Key |
YWYRKYNYHRGXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


